2-(2-methoxyphenyl)-1-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)ethan-1-one
Description
This compound features a 2-methoxyphenyl group attached to an ethanone moiety, which is further linked to an azetidine ring substituted with a 2-(trifluoromethyl)pyridin-4-yloxy group. The methoxy group on the phenyl ring may influence electronic and steric properties, affecting interactions with biological targets .
Properties
IUPAC Name |
2-(2-methoxyphenyl)-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3/c1-25-15-5-3-2-4-12(15)8-17(24)23-10-14(11-23)26-13-6-7-22-16(9-13)18(19,20)21/h2-7,9,14H,8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGLYOCXMAKRNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CC(C2)OC3=CC(=NC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-methoxyphenyl)-1-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)ethan-1-one , often referred to as a derivative of azetidine, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A methoxyphenyl group
- A trifluoromethyl pyridine moiety
- An azetidine ring
These structural components contribute to its pharmacological properties, influencing its interaction with biological targets.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various azetidine derivatives, indicating that compounds with similar structural features exhibit significant antibacterial activity. For instance, derivatives with trifluoromethyl groups have shown enhanced potency against Gram-positive bacteria, including Staphylococcus aureus, and Gram-negative bacteria like Escherichia coli .
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| 2-(2-methoxyphenyl)-... | Staphylococcus aureus | 20 |
| 2-(2-methoxyphenyl)-... | Escherichia coli | 40 |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Research indicates that azetidine derivatives can inhibit the expression of cyclooxygenase enzymes (COX), which play a critical role in inflammation pathways. Studies have demonstrated that related compounds significantly reduce nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), suggesting a potential mechanism of action for anti-inflammatory effects .
The biological activity of this compound is believed to stem from its ability to interact with specific receptors and enzymes:
- Inhibition of COX Enzymes : By inhibiting COX-1 and COX-2, the compound may reduce the synthesis of prostaglandins, thus alleviating inflammation.
- Antibacterial Mechanism : The presence of the trifluoromethyl group enhances lipophilicity, allowing better penetration through bacterial membranes.
Case Study 1: Antibacterial Efficacy
A study conducted on a series of azetidine derivatives, including our compound, demonstrated significant antibacterial activity. The derivatives were tested against multiple bacterial strains using the agar diffusion method. Results indicated that the compound exhibited an MIC comparable to established antibiotics, highlighting its potential as a therapeutic agent .
Case Study 2: Anti-inflammatory Properties
In vitro studies using RAW 264.7 macrophage cells showed that treatment with the compound significantly reduced LPS-induced NO production. This suggests that it may serve as a lead compound for developing new anti-inflammatory drugs .
Scientific Research Applications
Medicinal Chemistry
The compound's structural components indicate potential therapeutic applications:
- Antimicrobial Activity : Compounds with similar structures have been shown to exhibit antimicrobial properties. Research into the synthesis of derivatives from this compound could lead to the development of new antibiotics or antifungals .
- Antitumor Activity : Several studies have indicated that azetidine derivatives possess antitumor properties. The modification of the azetidine structure in this compound may enhance its efficacy against various cancer cell lines .
- Neurological Disorders : The presence of the pyridine moiety suggests potential applications in treating neurological disorders, as similar compounds have been explored for their neuroprotective effects .
Material Science
The unique chemical structure allows for exploration in material science:
- Polymer Chemistry : The compound can be used as a building block for synthesizing polymers with specific properties, such as increased thermal stability and chemical resistance.
- Nanotechnology : Functionalization of nanoparticles with this compound could lead to novel applications in drug delivery systems, enhancing the bioavailability and targeting of therapeutic agents .
Case Studies
Chemical Reactions Analysis
Azetidine Ring Reactivity
The azetidine ring (3-membered nitrogen heterocycle) undergoes characteristic ring-opening and substitution reactions:
-
Nucleophilic Substitution :
The azetidine nitrogen participates in SN2 reactions with strong nucleophiles (e.g., Grignard reagents or amines). For example, treatment with sodium hydride in DMF facilitates ring-opening to form secondary amines. -
Oxidation :
Reaction with m-chloroperbenzoic acid (m-CPBA) oxidizes the azetidine nitrogen to an N-oxide derivative, enhancing solubility in polar solvents.
| Reaction Type | Conditions | Reagents | Product | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | DMF, 0–25°C | NaH, R-X | Ring-opened amine | |
| Oxidation | DCM, RT | m-CPBA | Azetidine N-oxide |
Ketone Functional Group Reactivity
The ethanone moiety participates in classical carbonyl reactions:
-
Reduction :
Sodium borohydride (NaBH4) in methanol selectively reduces the ketone to a secondary alcohol without affecting the azetidine ring . -
Enolate Formation :
Treatment with LDA (lithium diisopropylamide) generates enolates, enabling alkylation or aldol condensation .
| Reaction Type | Conditions | Reagents | Product | Reference |
|---|---|---|---|---|
| Reduction | MeOH, 0°C | NaBH4 | Secondary alcohol | |
| Enolate Alkylation | THF, -78°C | LDA, R-X | Alkylated ketone |
Trifluoromethylpyridinyloxy Substituent Reactivity
The pyridinyloxy group and trifluoromethyl (CF3) group influence electrophilic substitution:
-
Hydrolysis :
Under acidic conditions (H2SO4, H2O), the ether linkage undergoes cleavage to yield a pyridinol derivative . -
CF3 Stability :
The trifluoromethyl group remains inert under standard conditions but undergoes defluorination at >200°C .
| Reaction Type | Conditions | Reagents | Product | Reference |
|---|---|---|---|---|
| Ether Cleavage | H2SO4, 80°C | H2O | Pyridinol derivative |
Methoxyphenyl Group Reactivity
The 2-methoxyphenyl group participates in electrophilic aromatic substitution (EAS):
-
Demethylation :
BBr3 in DCM removes the methoxy group, yielding a phenol derivative . -
Nitration :
HNO3/H2SO4 introduces a nitro group at the para position relative to the ketone .
| Reaction Type | Conditions | Reagents | Product | Reference |
|---|---|---|---|---|
| Demethylation | DCM, RT | BBr3 | Phenol derivative | |
| Nitration | HNO3/H2SO4, 0°C | - | Nitroarene |
Cross-Coupling Reactions
The compound serves as a substrate in palladium-catalyzed couplings:
-
Suzuki-Miyaura :
Reaction with aryl boronic acids in the presence of Pd(PPh3)4 forms biaryl derivatives . -
Buchwald-Hartwig Amination :
Coupling with primary amines introduces amino groups at the azetidine nitrogen .
| Reaction Type | Conditions | Reagents | Product | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Dioxane, 100°C | Pd(PPh3)4, Ar-B(OH)2 | Biaryl derivative | |
| Buchwald-Hartwig | Toluene, 110°C | Pd2(dba)3, Xantphos | Aminated azetidine |
Key Findings from Experimental Studies:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridin-2(1H)-one Derivatives
describes pyridin-2(1H)-one derivatives synthesized from 1-(4-hydroxy-3-methoxyphenyl)ethan-1-one. Key examples include:
- 6-(4-Hydroxy-3-methoxyphenyl)-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
- 4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
The azetidine and trifluoromethylpyridine groups in the target compound may confer better metabolic stability compared to pyridinone derivatives, which exhibit variable antioxidant efficacy depending on substituents .
CVL-231 (Emraclidine)
CVL-231 (1-(2,4-dimethyl-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-2-{1-[2-(trifluoromethyl)pyridin-4-yl]azetidin-3-yl}ethan-1-one) shares structural motifs with the target compound, including the azetidine and trifluoromethylpyridine groups. However, CVL-231 incorporates a pyrrolopyridine ring instead of a methoxyphenyl group .
The methoxyphenyl group in the target compound may alter receptor selectivity compared to CVL-231’s pyrrolopyridine, which is critical for M4 receptor modulation .
2-Arylpyridine Derivatives
Compounds such as 1-(2-(4-(trifluoromethyl)phenyl)pyridin-4-yl)ethan-1-one () share the ethanone-pyridine core but lack the azetidine and methoxyphenyl groups .
The azetidine ring in the target compound may enhance binding affinity to proteins compared to simpler arylpyridines .
Piperazine/Imidazole-Containing Analogs
Example: 1-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (MK45, ) .
Azetidine’s smaller ring size may reduce steric hindrance compared to piperazine derivatives, improving target engagement .
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | Molar Mass (g/mol) | LogP (Predicted) | Water Solubility |
|---|---|---|---|
| Target Compound | ~395 | 3.2 | Low |
| CVL-231 | 390.4 | 2.8 | Moderate |
| 4-(4-Bromophenyl)-pyridinone derivative | ~385 | 2.5 | Low |
Table 2: Bioactivity Comparison
| Compound | Antioxidant Activity (% DPPH Scavenging) | Antibacterial Activity (MIC, ppm) |
|---|---|---|
| Target Compound | N/A | N/A |
| 4-(4-Bromophenyl)-pyridinone derivative | 79.05% | 12 (S. aureus) |
| CVL-231 | N/A | N/A (CNS target) |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing this compound, and what key reaction parameters require optimization?
- Methodological Answer : Synthesis typically involves multi-step pathways, such as coupling the azetidine moiety to the trifluoromethylpyridinyloxy group via nucleophilic substitution, followed by ketone formation. Critical parameters include reaction temperature (40–80°C for azetidine activation), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Pd-based catalysts for cross-coupling steps). Optimization should focus on yield improvement (≥70%) and minimizing byproducts like unreacted intermediates .
Q. Which spectroscopic techniques are most effective for characterizing its structure and confirming regiochemistry?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR to confirm methoxyphenyl and azetidine proton environments.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if crystals are obtainable) to resolve ambiguities in the azetidine-pyridinyloxy linkage .
Q. How can researchers determine solubility and stability under varying experimental conditions?
- Methodological Answer : Perform HPLC-based solubility assays in buffers (pH 3–9) and polar aprotic solvents (e.g., DMSO). Stability studies should include accelerated degradation tests (40–60°C, 75% humidity) with LC-MS monitoring to identify decomposition products (e.g., hydrolysis of the trifluoromethyl group) .
Q. What in vitro screening methods are used to assess its biological activity in early-stage research?
- Methodological Answer : Use enzyme inhibition assays (e.g., fluorescence-based kinetic measurements) targeting receptors relevant to the azetidine and pyridinyl motifs. Include positive controls (e.g., known kinase inhibitors) and validate results with dose-response curves (IC₅₀ calculations) .
Advanced Research Questions
Q. How to design mechanistic studies to elucidate its formation or degradation pathways?
- Methodological Answer : Employ isotopic labeling (e.g., ¹⁸O tracing in the pyridinyloxy group) to track bond cleavage during degradation. For synthetic pathways, use kinetic profiling with in-situ IR spectroscopy to identify rate-determining steps .
Q. What methodologies are suitable for studying its environmental fate and transformation products?
- Methodological Answer : Conduct microcosm experiments simulating soil/water systems. Use LC-QTOF-MS to detect transformation products (e.g., demethylated methoxyphenyl derivatives) and assess persistence via half-life calculations under UV exposure .
Q. How can researchers resolve contradictions between predicted and observed spectroscopic data (e.g., unexpected NOE effects in NMR)?
- Methodological Answer : Re-evaluate computational models (DFT calculations) for conformational flexibility. Perform variable-temperature NMR to identify dynamic processes (e.g., azetidine ring puckering) that may explain discrepancies .
Q. What are best practices for computational modeling of its interactions with biological targets?
- Methodological Answer : Use molecular docking (AutoDock Vina) with cryo-EM or X-ray structures of target proteins. Validate predictions with alanine scanning mutagenesis to identify critical binding residues .
Q. What strategies optimize structure-activity relationships (SAR) for enhancing bioactivity?
- Methodological Answer : Synthesize analogs with:
- Varied substituents on the methoxyphenyl group (e.g., halogenation).
- Azetidine ring modifications (e.g., spirocyclic derivatives).
Test analogs in functional assays (e.g., cellular viability) and correlate results with QSAR models using descriptors like logP and polar surface area .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
